molecular formula C13H11BFNO2 B12836718 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid

4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid

Cat. No.: B12836718
M. Wt: 243.04 g/mol
InChI Key: NSSYHLANVKIRHF-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluorophenyl imine group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule, making it valuable for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with aniline to form the corresponding imine. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.

    Boronic Acid Formation: The imine intermediate is then subjected to a reaction with a boronic acid derivative, such as phenylboronic acid, under basic conditions. This step results in the formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Substitution: The fluorophenyl imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic esters or acids.

    Substitution: Formation of various substituted imine derivatives.

Scientific Research Applications

4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorophenyl imine group can undergo nucleophilic attack, leading to the formation of new chemical bonds and derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Trifluoromethyl)phenyl]imino}methylbenzeneboronic acid
  • 4-{[(4-Chlorophenyl)imino]methylbenzeneboronic acid
  • 4-{[(4-Bromophenyl)imino]methylbenzeneboronic acid

Uniqueness

4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C13H11BFNO2

Molecular Weight

243.04 g/mol

IUPAC Name

[4-[(4-fluorophenyl)iminomethyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-9,17-18H

InChI Key

NSSYHLANVKIRHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F)(O)O

Origin of Product

United States

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